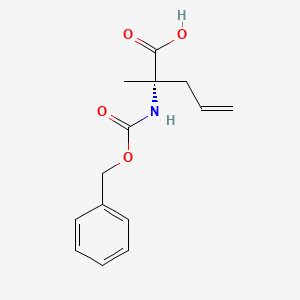![molecular formula C17H22N2O B13400886 1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)
1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,5R)-9-methyl-9-azabicyclo[331]nonan-3-yl]-3H-indol-2-one is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one involves multiple steps, typically starting with the construction of the bicyclic core. One common method involves the treatment of a precursor compound with potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) to achieve the desired bicyclic structure . The use of cesium carbonate can increase the yield, although it may also produce unwanted by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application, but it often involves binding to enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide
- (1S,5R)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 1-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-({5-[(1R,2R)-2-methylcyclopropyl]furan-2-yl}methyl)urea
Uniqueness
What sets 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H22N2O |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
1-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-3H-indol-2-one |
InChI |
InChI=1S/C17H22N2O/c1-18-13-6-4-7-14(18)11-15(10-13)19-16-8-3-2-5-12(16)9-17(19)20/h2-3,5,8,13-15H,4,6-7,9-11H2,1H3 |
Clave InChI |
GIDZCNCCCWFCIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCC1CC(C2)N3C(=O)CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


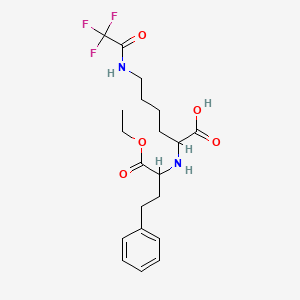
![dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B13400815.png)
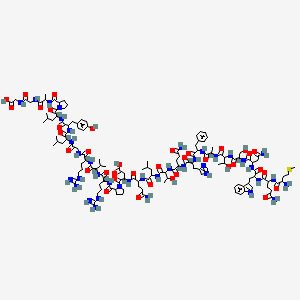
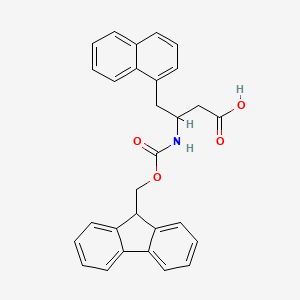
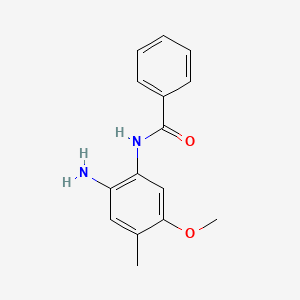
![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13400852.png)
![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)

